Physicochemical Differentiation: Predicted pKa and LogP vs. Core Pyridine Analogs
While experimental pKa and LogP data are not available, computational predictions offer a quantitative basis for differentiation. The predicted XLogP3 value for 3-(3-Bromopropyl)-4-methylpyridine is 2.6 [1]. This is significantly higher than the XLogP3 values for its core analogs lacking the propyl chain: 3-bromo-4-methylpyridine (XLogP3 = 2.0) [2] and 3,4-lutidine (XLogP3 = 1.6) [3]. The increased lipophilicity is expected to impact partition coefficients and membrane permeability in biological systems or extraction efficiency in chemical workups. Similarly, the predicted pKa is 6.03±0.18 [1], contrasting with 3-bromo-4-methylpyridine (pKa = 3.54±0.18) [2], indicating the 3-bromopropyl chain exerts an electron-donating effect that reduces the acidity of the conjugate acid.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) and Acidity (pKa) |
|---|---|
| Target Compound Data | XLogP3 = 2.6; pKa = 6.03 ± 0.18 |
| Comparator Or Baseline | 3-Bromo-4-methylpyridine: XLogP3 = 2.0; pKa = 3.54 ± 0.18; 3,4-Lutidine: XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = +0.6 to +1.0; ΔpKa = +2.5 units |
| Conditions | Computational predictions (PubChem, ChemicalBook) |
Why This Matters
This difference in predicted lipophilicity and basicity directly informs the selection of this compound for applications where solubility, phase transfer, or membrane permeability must be controlled.
- [1] Kuujia.com. Cas no 1504422-93-8 (3-(3-bromopropyl)-4-methylpyridine). View Source
- [2] ChemicalBook. 3-Bromo-4-methylpyridine (3430-22-6). View Source
- [3] PubChem. 3,4-Lutidine (Compound Summary). View Source
